Cas no 2034357-60-1 (2-methyl-6-{4-(1-methyl-1H-imidazol-2-yl)sulfonylpiperidine-1-carbonyl}-1,3-benzothiazole)

2-methyl-6-{4-(1-methyl-1H-imidazol-2-yl)sulfonylpiperidine-1-carbonyl}-1,3-benzothiazole 化学的及び物理的性質
名前と識別子
-
- (2-methyl-1,3-benzothiazol-6-yl)-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone
- 2-methyl-6-{4-(1-methyl-1H-imidazol-2-yl)sulfonylpiperidine-1-carbonyl}-1,3-benzothiazole
-
- インチ: 1S/C18H20N4O3S2/c1-12-20-15-4-3-13(11-16(15)26-12)17(23)22-8-5-14(6-9-22)27(24,25)18-19-7-10-21(18)2/h3-4,7,10-11,14H,5-6,8-9H2,1-2H3
- InChIKey: WKZBGBQYINSGQQ-UHFFFAOYSA-N
- SMILES: C(C1C=C2SC(C)=NC2=CC=1)(N1CCC(S(C2N(C)C=CN=2)(=O)=O)CC1)=O
2-methyl-6-{4-(1-methyl-1H-imidazol-2-yl)sulfonylpiperidine-1-carbonyl}-1,3-benzothiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6471-8691-25mg |
2-methyl-6-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole |
2034357-60-1 | 25mg |
$163.5 | 2023-09-05 | ||
Life Chemicals | F6471-8691-50mg |
2-methyl-6-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole |
2034357-60-1 | 90%+ | 50mg |
$240.0 | 2023-04-25 | |
Life Chemicals | F6471-8691-5μmol |
2-methyl-6-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole |
2034357-60-1 | 5μmol |
$94.5 | 2023-09-05 | ||
Life Chemicals | F6471-8691-10mg |
2-methyl-6-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole |
2034357-60-1 | 10mg |
$118.5 | 2023-09-05 | ||
Life Chemicals | F6471-8691-4mg |
2-methyl-6-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole |
2034357-60-1 | 4mg |
$99.0 | 2023-09-05 | ||
Life Chemicals | F6471-8691-10μmol |
2-methyl-6-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole |
2034357-60-1 | 10μmol |
$103.5 | 2023-09-05 | ||
Life Chemicals | F6471-8691-2mg |
2-methyl-6-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole |
2034357-60-1 | 2mg |
$88.5 | 2023-09-05 | ||
Life Chemicals | F6471-8691-20mg |
2-methyl-6-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole |
2034357-60-1 | 20mg |
$148.5 | 2023-09-05 | ||
Life Chemicals | F6471-8691-30mg |
2-methyl-6-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole |
2034357-60-1 | 30mg |
$178.5 | 2023-09-05 | ||
Life Chemicals | F6471-8691-40mg |
2-methyl-6-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole |
2034357-60-1 | 40mg |
$210.0 | 2023-09-05 |
2-methyl-6-{4-(1-methyl-1H-imidazol-2-yl)sulfonylpiperidine-1-carbonyl}-1,3-benzothiazole 関連文献
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
2-methyl-6-{4-(1-methyl-1H-imidazol-2-yl)sulfonylpiperidine-1-carbonyl}-1,3-benzothiazoleに関する追加情報
Recent Advances in the Study of 2-methyl-6-{4-(1-methyl-1H-imidazol-2-yl)sulfonylpiperidine-1-carbonyl}-1,3-benzothiazole (CAS: 2034357-60-1)
The compound 2-methyl-6-{4-(1-methyl-1H-imidazol-2-yl)sulfonylpiperidine-1-carbonyl}-1,3-benzothiazole (CAS: 2034357-60-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the compound's role as a potent inhibitor of specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. The presence of the imidazole and benzothiazole moieties in its structure suggests a high affinity for binding to active sites of target proteins, making it a promising candidate for further drug development. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate its binding mechanisms, providing valuable insights for structure-activity relationship (SAR) studies.
In vitro and in vivo experiments have demonstrated the compound's efficacy in modulating key signaling pathways, such as the NF-κB and PI3K/AKT pathways, which are critical in the regulation of cell proliferation and apoptosis. These findings have been corroborated by multiple independent research groups, reinforcing the compound's potential as a therapeutic agent. Additionally, pharmacokinetic studies have shown favorable absorption and distribution profiles, although further optimization may be required to enhance its metabolic stability.
One of the most notable advancements in the study of this compound is its application in targeted therapy for resistant cancers. Preliminary data from clinical trials indicate that it can overcome resistance mechanisms commonly observed in conventional chemotherapy, offering a new avenue for treatment. However, challenges such as off-target effects and potential toxicity remain to be addressed in subsequent phases of research.
In conclusion, 2-methyl-6-{4-(1-methyl-1H-imidazol-2-yl)sulfonylpiperidine-1-carbonyl}-1,3-benzothiazole represents a promising scaffold for the development of novel therapeutics. Ongoing research is expected to further elucidate its mechanisms of action and optimize its pharmacological properties, paving the way for its eventual clinical application. Future studies should focus on improving its selectivity and reducing adverse effects to maximize its therapeutic potential.
2034357-60-1 (2-methyl-6-{4-(1-methyl-1H-imidazol-2-yl)sulfonylpiperidine-1-carbonyl}-1,3-benzothiazole) Related Products
- 1874509-70-2(4-(3-Bromo-1H-pyrazol-1-yl)pyridine)
- 88877-04-7(1,6-Naphthyridine-3-carbonitrile, 1,2-dihydro-5-methyl-2-oxo-)
- 302548-46-5(2-methoxy-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide)
- 2757900-45-9(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl 4-methylbenzene-1-sulfonate)
- 1030440-13-1(5-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide)
- 84035-89-2(N1-(3-Nitrophenyl)ethane-1,2-diamine hydrochloride)
- 896351-30-7(N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide)
- 1021024-46-3(3-(3,4-dimethoxyphenyl)-1-{4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl}urea)
- 2228408-13-5(3-(2,5-dimethoxypyridin-4-yl)butanoic acid)
- 1523554-15-5(4-(3-chloro-2-methoxyphenyl)butan-2-one)




